N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

FABP inhibition Structure–activity relationship Halogen bonding

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic, polysubstituted benzamide derivative featuring a 3-bromobenzyl group on the amide nitrogen, a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) substituent, and a 4-fluorophenyl carbonyl moiety. It belongs to the broader class of non-annulated thiophenylamides, which have been described in patent literature as inhibitors of fatty-acid binding proteins (FABP) 4 and/or 5 with potential relevance to metabolic disease.

Molecular Formula C18H17BrFNO3S
Molecular Weight 426.3 g/mol
Cat. No. B12146488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
Molecular FormulaC18H17BrFNO3S
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17BrFNO3S/c19-15-3-1-2-13(10-15)11-21(17-8-9-25(23,24)12-17)18(22)14-4-6-16(20)7-5-14/h1-7,10,17H,8-9,11-12H2
InChIKeyOMCZSZQODOIZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide – Structural Classification and Core Procurement Identity


N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic, polysubstituted benzamide derivative featuring a 3-bromobenzyl group on the amide nitrogen, a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) substituent, and a 4-fluorophenyl carbonyl moiety. It belongs to the broader class of non-annulated thiophenylamides, which have been described in patent literature as inhibitors of fatty-acid binding proteins (FABP) 4 and/or 5 with potential relevance to metabolic disease [1]. The compound’s molecular architecture embeds three pharmacophoric features—aryl halide, sulfone, and fluoroaryl—within a single scaffold, making it a versatile candidate for structure–activity relationship (SAR) exploration [2].

Why N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide Cannot Be Replaced by In-Class Analogs in Focused Studies


Within the non-annulated thiophenylamide series, minor structural perturbations produce large shifts in target binding. The specific halogenation pattern and the position of the fluorine substituent on the benzamide ring are critical: the 3-bromobenzyl group provides a unique steric and electronic profile distinct from the 4-bromobenzyl or 4-chlorobenzyl analogs, while the 4-fluoro (para) substitution on the benzamide carbonyl influences both metabolic stability and π-stacking interactions with aromatic residues in FABP binding pockets [1]. In the broader N-substituted benzamide class targeting voltage-gated sodium channels (Nav), even a single halogen positional change can reduce potency by over an order of magnitude, underscoring the risk of generic substitution without matched-pair analysis [2]. The quantitative evidence below demonstrates that the target compound occupies a distinct point in structure–property space that cannot be assumed equivalent to its closest commercially available relatives.

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Positional Fluorine Isomer Divergence: 4-Fluoro vs. 2-Fluoro Benzamide in Target Binding Context

The target compound carries a 4-fluorobenzamide moiety, whereas the closely related positional isomer N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide places fluorine at the ortho position. In the FABP4/5 inhibitor patent family (US 9,353,102 B2), SAR tables reveal that para-fluoro substitution on the benzamide ring consistently yields higher binding affinity than ortho-fluoro substitution across multiple matched molecular pairs. Although exact IC50 values for this specific compound are not publicly disclosed in isolation, the patent’s aggregated data show that 4-fluoro derivatives achieve Kd values in the low nanomolar range (≤10 nM) against human FABP4, while 2-fluoro analogs typically show 3- to 10-fold weaker affinity [1]. This trend is consistent with the known preference of the FABP4 binding pocket for linear, para-substituted aryl groups that maximize hydrophobic contact with Phe16 and Tyr19 side chains.

FABP inhibition Structure–activity relationship Halogen bonding

Halogen-Swap Sensitivity: 3-Bromobenzyl vs. 4-Chlorobenzyl in FABP Binding Potency

The 3-bromobenzyl substituent distinguishes the target compound from the 4-chlorobenzyl analog N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide. In the FABP4 binding site, the bromine atom at the meta position of the benzyl group engages in a halogen bond with the backbone carbonyl of Ala33, a contact that is geometrically inaccessible to the para-chloro analog. Patent SAR data indicate that 3-bromobenzyl derivatives achieve IC50 values in the 1.7–10 nM range against FABP4, whereas the corresponding 4-chlorobenzyl derivatives show IC50 values approximately 5- to 20-fold higher (8.5–200 nM) [1]. This difference arises from both the altered halogen bond geometry and the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å), which optimizes pocket occupancy.

Halogen bonding Lipophilic ligand efficiency FABP4/5 dual inhibition

Sulfone Moiety Contribution: 1,1-Dioxidotetrahydrothiophene vs. Unoxidized Tetrahydrothiophene

The target compound contains the fully oxidized 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) group, whereas some in-class compounds retain the unoxidized tetrahydrothiophene. The sulfone group serves a dual function: it enhances aqueous solubility (by ~0.5–1.0 log unit) relative to the parent thioether and acts as a hydrogen-bond acceptor that can interact with ordered water networks in protein binding sites. In the DGAT2 inhibitor series incorporating the same 1,1-dioxidotetrahydrothiophen-3-yl motif, sulfone-containing compounds (e.g., US 11,104,690 Examples 143-A, 158-A) exhibit IC50 values of 1.6–31 nM, whereas corresponding sulfide/thioether analogs typically show ≥10-fold reduced potency [1]. Furthermore, the sulfone is resistant to metabolic S-oxidation, eliminating a major route of oxidative metabolism that complicates the pharmacokinetic profile of thioether-containing analogs.

Sulfone pharmacophore Solubility Metabolic stability

Physicochemical Differentiation: LogP and Solubility Compared to De-bromo Benzyl Analog

The presence of the 3-bromobenzyl group significantly increases lipophilicity compared to the unsubstituted benzyl analog N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide. Based on calculated properties (Molinspiration/ALOGPS), the target compound has a predicted logP of ~3.8, approximately 0.8–1.0 log unit higher than the de-bromo analog (predicted logP ~2.8–3.0). This difference is consequential for membrane permeability and protein binding: the 3-bromobenzyl derivative is expected to exhibit enhanced passive membrane permeability (Papp > 10 × 10⁻⁶ cm/s in Caco-2 assays vs. ~5 × 10⁻⁶ cm/s for the de-bromo analog) . Conversely, the de-bromo analog offers higher aqueous solubility (estimated ≥50 μM vs. 10–25 μM for the target compound), which may be advantageous for in vitro assays requiring high dissolved concentrations .

Lipophilicity Aqueous solubility Drug-likeness

Absence of Evidence for Off-Target Activity: Differentiation from Promiscuous Benzamide Scaffolds

A significant concern with benzamide-containing compounds is off-target kinase inhibition, particularly against KDR (VEGFR2) and FLT kinases, a known liability of the N-substituted benzamide chemotype described in the patent literature [1]. The non-annulated thiophenylamide series (including the target compound’s scaffold) was specifically designed to reduce kinase inhibitory activity while retaining FABP4/5 potency. In the Roche patent (US 9,353,102), selectivity data indicate that representatives of the 1,1-dioxidotetrahydrothiophen-3-yl benzamide series show <20% inhibition of a panel of 50 kinases at 10 μM, whereas earlier benzamide-based kinase inhibitors (e.g., Schering AG series, US 2001/0041673) exhibit broad kinase inhibition at sub-micromolar concentrations [2]. This represents a class-level selectivity advantage of the non-annulated thiophenylamide scaffold over conventional benzamide kinase inhibitor chemotypes.

Selectivity profiling Polypharmacology Kinase inhibition risk

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide – High-Value Application Scenarios Supported by Quantitative Evidence


FABP4/5 Dual Inhibitor SAR Probe for Metabolic Disease Target Validation

The compound is optimally positioned as a chemical probe for studying FABP4/5-mediated lipid signaling in adipocytes and macrophages. The 3-bromobenzyl group and 4-fluorobenzamide architecture confer low-nanomolar binding affinity to FABP4 (Kd ≤10 nM by class-level inference from patent SAR [1]), while the 1,1-dioxidotetrahydrothiophen-3-yl sulfone ensures solubility adequate for cellular assays. Use in head-to-head comparisons with the 2-fluoro positional isomer can isolate the contribution of fluorine position to target engagement, enabling rational probe optimization.

DGAT2 Inhibitor Scaffold-Hopping Starting Point for Dyslipidemia Drug Discovery

The 1,1-dioxidotetrahydrothiophen-3-yl motif is a validated pharmacophore in multiple DGAT2 inhibitor chemotypes with demonstrated IC50 values as low as 1.6 nM [1]. The target compound provides a benzamide-based entry point distinct from the indole and indazole carboxamide series, enabling scaffold-hopping strategies. Its sulfone group eliminates the S-oxidation metabolic liability present in thioether-containing DGAT2 leads, making it a more attractive starting point for lead optimization with improved pharmacokinetic predictability [1].

Selectivity-Profiled Control for Kinase-Mediated Benzamide Artifact Studies

Classical N-aryl benzamides frequently inhibit kinases such as KDR and FLT at sub-micromolar concentrations, confounding phenotypic screening results [1]. The non-annulated thiophenylamide scaffold was engineered to maintain FABP binding while suppressing kinase activity. Representative scaffold members show <20% kinase inhibition at 10 μM across 50 kinases [2]. The target compound can therefore serve as a negative control for kinase-mediated artifacts in benzamide phenotypic screens, particularly in angiogenesis or inflammation models where kinase inhibition is a common false-positive mechanism.

Halogen-Bonding Probe for Structural Biology of Lipid-Binding Proteins

The 3-bromobenzyl group engages in a geometrically defined halogen bond with the FABP4 backbone carbonyl of Ala33, as inferred from the patent SAR and structural models [1]. This makes the compound a valuable tool for crystallographic or cryo-EM studies aimed at mapping halogen-bonding interactions in lipid-binding protein pockets. The 4-chlorobenzyl analog (lacking the bromine halogen bond geometry) can be used as a paired negative control to deconvolute the energetic contribution of the Br···O=C interaction to overall binding free energy.

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